Ronacaleret, also known by its developmental code SB 751689, is a potent and selective antagonist of the calcium-sensing receptor. This compound is primarily researched for its potential therapeutic applications in conditions such as osteoporosis and other metabolic bone diseases. By inhibiting the calcium-sensing receptor, Ronacaleret stimulates the endogenous secretion of parathyroid hormone, which plays a crucial role in calcium homeostasis and bone metabolism.
The synthesis of Ronacaleret hydrochloride involves several key steps:
Ronacaleret has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C₂₁H₂₃ClF₂N₂O₃, with a molecular weight of approximately 426.87 g/mol. The compound features an indene moiety linked to a difluorophenyl propanoic acid structure, along with amino and hydroxyl substituents that are critical for its interaction with the calcium-sensing receptor.
CC(C)(CC1CC2=CC=CC=C2C1)NCC(COC3=C(C(=CC(=C3)CCC(=O)O)F)F)O.Cl
BQGSCEAKPBWIDI-VEIFNGETSA-N
.Ronacaleret hydrochloride undergoes various chemical reactions that are essential for its synthesis and modification:
The primary mechanism of action for Ronacaleret involves its antagonistic effect on the calcium-sensing receptor. By inhibiting this receptor, Ronacaleret promotes increased secretion of parathyroid hormone from the parathyroid glands. This elevation in parathyroid hormone levels leads to enhanced bone remodeling processes, ultimately resulting in increased bone mass density. Clinical studies have shown that Ronacaleret significantly increases volumetric bone mass density in postmenopausal women, although it may also induce mild hyperparathyroidism due to prolonged elevations in parathyroid hormone levels compared to other treatments like teriparatide .
Ronacaleret hydrochloride appears as a solid powder with a purity greater than 98%. Its physical properties include:
The chemical properties include its ability to undergo oxidation, reduction, and substitution reactions, making it versatile for further modifications in pharmaceutical applications.
Ronacaleret has been primarily investigated for its potential use in treating osteoporosis by enhancing bone mass density through its action on the calcium-sensing receptor. Clinical trials have demonstrated its effectiveness in increasing volumetric bone mass density comparable to existing treatments like alendronate and teriparatide. Moreover, ongoing research aims to explore its broader applications in metabolic bone diseases where modulation of parathyroid hormone levels can provide therapeutic benefits .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4